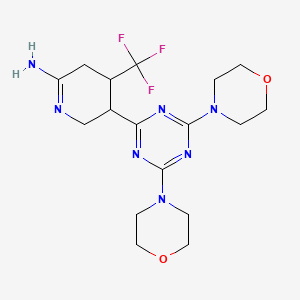![molecular formula C15H18N2O B12357972 (13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)
(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Huperazine A is a naturally occurring alkaloid compound derived from the Chinese club moss Huperzia serrata. It is known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound has been studied extensively for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cognitive function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Huperazine A involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the bicyclic core of (+/-)-Huperazine A.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as chromatography to obtain pure (+/-)-Huperazine A.
Industrial Production Methods
Industrial production of (+/-)-Huperazine A typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Huperazine A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in the reactions of (+/-)-Huperazine A include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.
Wissenschaftliche Forschungsanwendungen
(+/-)-Huperazine A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying alkaloid synthesis and reactivity.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: (+/-)-Huperazine A is investigated for its potential therapeutic effects in treating neurodegenerative diseases, particularly Alzheimer’s disease.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The primary mechanism of action of (+/-)-Huperazine A involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, (+/-)-Huperazine A increases the levels of acetylcholine in the brain, which enhances cognitive function and memory. The compound also interacts with various molecular targets and pathways involved in neuroprotection and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
(+/-)-Huperazine A is often compared with other acetylcholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine. While all these compounds share a similar mechanism of action, (+/-)-Huperazine A is unique in its natural origin and specific molecular structure, which may contribute to its distinct pharmacological profile.
List of Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
Eigenschaften
Molekularformel |
C15H18N2O |
|---|---|
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10,12H,7-8,16H2,1-2H3/b11-3+ |
InChI-Schlüssel |
JUGJMXIKPNJQLT-QDEBKDIKSA-N |
Isomerische SMILES |
C/C=C/1\C2CC3=NC(=O)C=CC3C1(CC(=C2)C)N |
Kanonische SMILES |
CC=C1C2CC3=NC(=O)C=CC3C1(CC(=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B12357889.png)
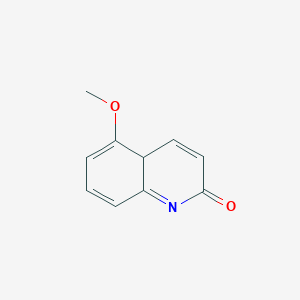
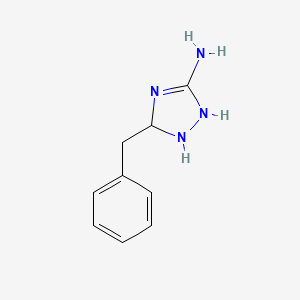
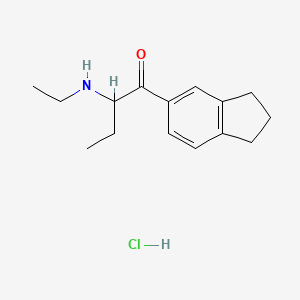
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12357924.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12357929.png)
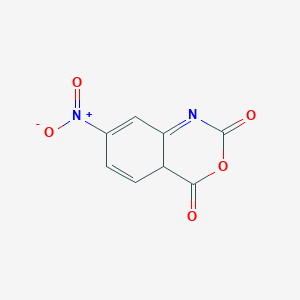

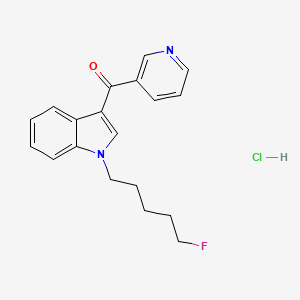
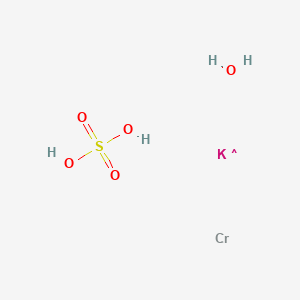
![4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid](/img/structure/B12357989.png)

